Bis(triphenylphosphine)nickel(II)chloride
Overview
Description
Bis(triphenylphosphine)nickel(II)chloride, also known as dichlorobis(triphenylphosphine)nickel(II), is a coordination complex with the formula NiCl₂[P(C₆H₅)₃]₂. This compound exists in two isomeric forms: a paramagnetic dark blue solid and a diamagnetic red solid. It is widely used as a catalyst in various organic synthesis reactions, including cross-coupling reactions, hydrosilylations, hydrogenations, and polymerizations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The blue isomer of nickel, dichlorobis(triphenylphosphine)-, is prepared by treating hydrated nickel chloride with triphenylphosphine in alcohols or glacial acetic acid:
NiCl2⋅6H2O+2PPh3→NiCl2(PPh3)2+6H2O
When allowed to crystallize from chlorinated solvents, the tetrahedral isomer converts to the square planar isomer. The square planar form is red and diamagnetic, while the blue form is paramagnetic and features tetrahedral nickel(II) centers .
Chemical Reactions Analysis
Types of Reactions
Bis(triphenylphosphine)nickel(II)chloride, undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidative addition reactions.
Reduction: It can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions at the phosphorus atoms.
Common Reagents and Conditions
Grignard Reagents: Used in cross-coupling reactions.
Allylic Alcohols: Participate in carbon-carbon bond formation reactions catalyzed by this compound.
Major Products Formed
Carbon-Carbon Bond Formation: The compound catalyzes the formation of carbon-carbon bonds in various organic synthesis reactions.
Scientific Research Applications
Bis(triphenylphosphine)nickel(II)chloride, is extensively used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: Used as a catalyst in Suzuki reactions, alkyne trimerizations, and carbonylations.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in polymerization processes and the production of fine chemicals.
Mechanism of Action
The mechanism by which nickel, dichlorobis(triphenylphosphine)-, exerts its catalytic effects involves the coordination of the nickel center with the phosphorus atoms of the triphenylphosphine ligands. This coordination facilitates the activation of substrates and the formation of reactive intermediates, leading to the desired chemical transformations .
Comparison with Similar Compounds
Bis(triphenylphosphine)nickel(II)chloride, can be compared with other similar compounds, such as:
Dichlorobis(trimethylphosphine)nickel(II): Similar in structure but with trimethylphosphine ligands instead of triphenylphosphine.
Dibromobis(triphenylphosphine)nickel(II): Contains bromine atoms instead of chlorine.
Tetrakis(triphenylphosphine)nickel(0): A zero-valent nickel complex with four triphenylphosphine ligands.
These compounds share similar catalytic properties but differ in their ligand structures and oxidation states, which can influence their reactivity and applications.
Properties
IUPAC Name |
nickel(2+);triphenylphosphane;dichloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRJXVVKPBZPAN-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ni+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2NiP2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Bis(triphenylphosphine)nickel(II) chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20568 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
14264-16-5 | |
Record name | Bis(triphenylphosphine)nickel dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14264-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nickel, dichlorobis(triphenylphosphine)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(triphenylphosphine)nickel(II) chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.670 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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